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Compound of Interest |

Compound Name: 2-Isopropoxy-5-methylpyridine
CAS No.: 1394955-08-8
Cat. No.: B2807033

Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic
properties of 2-Isopropoxy-5-methylpyridine, a substituted pyridine derivative of interest to
researchers in medicinal chemistry and materials science. In the absence of extensive peer-
reviewed experimental data for this specific molecule, this guide presents a robust predicted
spectroscopic profile based on established theoretical models and provides a comparative
analysis with experimentally determined data for structurally related pyridine derivatives. This
approach offers valuable insights into the expected spectral characteristics and aids in the
structural elucidation of novel pyridine compounds.

Introduction: The Importance of Spectroscopic
Characterization

The precise structural characterization of organic molecules is fundamental to understanding
their reactivity, biological activity, and material properties. Spectroscopic techniques such as
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)
are indispensable tools in this endeavor. For a molecule like 2-Isopropoxy-5-methylpyridine,
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a detailed spectroscopic analysis is crucial for confirming its synthesis, assessing its purity, and
providing a foundation for further research and development. This guide will delve into the
predicted spectroscopic signature of 2-Isopropoxy-5-methylpyridine and compare it with the
known spectral features of other substituted pyridines to highlight the influence of substituent
patterns on their spectroscopic properties.

Predicted Spectroscopic Profile of 2-Isopropoxy-5-
methylpyridine

The following sections detail the predicted spectroscopic data for 2-Isopropoxy-5-
methylpyridine, derived from computational models and analysis of characteristic functional
group absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The predicted *H and **C NMR chemical shifts for 2-Isopropoxy-5-methylpyridine
are presented below. These predictions were generated using the online NMR prediction tool,
NMRDB.org.[1][2][3][4]

Molecular Structure and Atom Numbering:
Caption: Molecular structure of 2-Isopropoxy-5-methylpyridine with atom numbering.

Table 1: Predicted 'H NMR Data for 2-lsopropoxy-5-methylpyridine
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.95 d 1H H6
~7.40 dd 1H H4
~6.60 d 1H H3
~5.25 sept 1H H8 (CH of isopropoxy)
~2.25 S 3H H11 (CHs on pyridine)
130 ; o H9, H10 (CHs of

isopropoxy)

Table 2: Predicted 13C NMR Data for 2-Isopropoxy-5-methylpyridine

Chemical Shift (6, ppm) Assighment

~162.5 C2

~148.0 Ccé

~138.0 C4

~128.5 C5

~110.0 C3

~68.0 C8 (CH of isopropoxy)
~22.0 C9, C10 (CHs of isopropoxy)
~17.5 C11 (CHs on pyridine)

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic

vibrational frequencies. The predicted key IR absorptions for 2-lsopropoxy-5-methylpyridine

are listed below, based on established correlation tables.[5][6][7]
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Table 3: Predicted Characteristic IR Absorptions for 2-lsopropoxy-5-methylpyridine

Functional Group

Wavenumber (cm~2) Intensity .
Assignment
) Aromatic C-H Stretch (Pyridine
3100-3000 Medium _
ring)
Aliphatic C-H Stretch
2980-2850 Strong (Isopropoxy and methyl
groups)
) C=C and C=N Ring Stretching
~1600, ~1470 Medium-Strong o
(Pyridine ring)
C-0O-C Asymmetric Stretch
~1250 Strong
(Alkoxy group)
C-O-C Symmetric Stretch
~1100 Strong
(Alkoxy group)
C-H Out-of-plane Bending
850-800 Strong

(Substituted pyridine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Isopropoxy-5-methylpyridine (Molecular Weight: 151.21 g/mol ), the

following fragmentation pattern is anticipated under electron ionization (EI).[8][9][10][11]

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Isopropoxy-5-methylpyridine
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miz Predicted Fragment lon Notes
151 [M]* Molecular lon
136 [M - CHs]* Loss of a methyl radical
Loss of propene (McLafferty
109 [M - CsHe]*
rearrangement)
Subsequent loss of a methyl
94 [M - CsHe - CH3]* )
radical
78 [CsHaN]* Pyridine ring fragment

Comparative Analysis with Alternative Pyridine
Derivatives

To provide context for the predicted data, this section presents experimental spectroscopic data
for several commercially available, structurally related pyridine derivatives. This comparison
highlights how changes in substitution patterns affect the spectroscopic signatures.

2-Amino-5-methylpyridine

Table 5: Experimental *H NMR Data for 2-Amino-5-methylpyridine

Chemical Shift L . .
Multiplicity Integration Assignment Reference

(3, ppm)

7.79 d 1H H6 [5]

7.12 dd 1H H4 [5]

6.32 d 1H H3 [5]

4.67 s (broad) 2H NH:2 [5]

2.12 s 3H CHs [5]

2-Hydroxy-5-methylpyridine
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Table 6: Experimental *H NMR Data for 2-Hydroxy-5-methylpyridine

Chemical Shift o . .
Multiplicity Integration Assignment Reference

(3, ppm)

13.17 s (broad) 1H OH [1]

7.23 d 1H H6 [1]

6.93 dd 1H H4 [1]

6.45 d 1H H3 [1]

2.06 S 3H CHs [1]

Spectroscopic Comparison and Insights

e 1H NMR: The presence of the electron-donating amino (-NHz) or hydroxyl (-OH) group at the
2-position in the comparative compounds causes a significant upfield shift (to lower ppm
values) of the pyridine ring protons (H3, H4, and H6) compared to the predicted values for
the 2-isopropoxy derivative. This is due to increased electron density on the ring. The
isopropoxy group is also electron-donating, but its effect is moderated by its steric bulk. The
splitting patterns (multiplicities) remain similar, reflecting the ortho and meta couplings within
the pyridine ring.

e 13C NMR: Similarly, the carbon atoms of the pyridine ring in the amino and hydroxy
derivatives would be expected to show different chemical shifts compared to the isopropoxy
derivative, reflecting the differing electronic effects of the substituents.

» IR Spectroscopy: While all three compounds would exhibit C-H and pyridine ring stretching
vibrations, 2-amino-5-methylpyridine will show characteristic N-H stretching bands (around
3300-3500 cm~1), and 2-hydroxy-5-methylpyridine will display a broad O-H stretching band
(around 3200-3600 cm~1). These are absent in the predicted spectrum of 2-isopropoxy-5-
methylpyridine, which instead shows strong C-O-C stretching bands.

e Mass Spectrometry: The fragmentation patterns will be distinct. The amino derivative may
show loss of HCN, while the hydroxy derivative could lose CO. The McLafferty
rearrangement leading to the loss of propene is a characteristic fragmentation pathway for
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the isopropoxy group and would be a key differentiator in the mass spectrum of 2-
Isopropoxy-5-methylpyridine.

Experimental Protocols for Spectroscopic Analysis

The following are generalized, yet detailed, step-by-step methodologies for acquiring high-
quality spectroscopic data for 2-Isopropoxy-5-methylpyridine and similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of the purified compound.

o Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCls or
DMSO-de) in a clean, dry 5 mm NMR tube.

o Ensure complete dissolution by gentle vortexing or brief sonication.
o Data Acquisition (*H NMR):
o Use a 400 MHz or higher field NMR spectrometer.

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2
seconds, and a 30° pulse angle.

o Data Acquisition (33C NMR):
o Acquire the spectrum using a proton-decoupled pulse sequence.

o A greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically
required compared to *H NMR due to the lower natural abundance of 3C.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
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e Sample Preparation:

o Ensure the ATR crystal of the FTIR spectrometer is clean.

o Place a small amount of the solid or liquid sample directly onto the ATR crystal.
o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.

o Record the sample spectrum, typically in the range of 4000-400 cm~1.

o The instrument software will automatically subtract the background from the sample

spectrum.

Mass Spectrometry (Gas Chromatography-Mass
Spectrometry - GC-MS)

e Sample Preparation:

o Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such
as dichloromethane or methanol.

o Data Acquisition:
o Inject a small volume (e.g., 1 uL) of the solution into the GC-MS system.

o The GC will separate the components of the sample before they enter the mass
spectrometer.

o The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

o Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,
m/z 40-300).

Workflow for Spectroscopic Analysis
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The following diagram illustrates a general workflow for the comprehensive spectroscopic
characterization of a novel organic compound.

Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Isopropoxy-5-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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